molecular formula C20H18N4O3S B2679653 N-(4-acetylphenyl)-2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 898612-05-0

N-(4-acetylphenyl)-2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2679653
CAS No.: 898612-05-0
M. Wt: 394.45
InChI Key: DNZYCGXVOPCDIS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic chemical compound featuring a 1,2,4-triazine core, an acetamide linker, and a sulfanyl bridge. This molecular structure is characteristic of a class of 1,2,4-triazine derivatives, which are of significant interest in medicinal and agrochemical research. Compounds within this class have been investigated for a range of potential biological activities. Specifically, structurally similar analogs have demonstrated promising antimicrobial properties in research settings, showing activity against organisms such as Staphylococcus aureus . Furthermore, the 1,2,4-triazine scaffold is a recognized pharmacophore in the development of anti-virulence therapeutics. Some small-molecule inhibitors based on this core have been designed to target bacterial toxins, such as mono-ADP-ribosyltransferases (mARTs), representing a novel strategy to disarm pathogenic bacteria without inducing the high selection pressure that leads to multi-drug resistance . The presence of the benzyl group may enhance the compound's lipophilicity, potentially affecting its membrane permeability, while the acetylphenyl substituent could influence electronic properties and target binding affinity. Researchers value this compound as a versatile building block for organic synthesis and a potential candidate for developing new chemical entities in biological studies. This product is supplied for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13(25)15-7-9-16(10-8-15)21-18(26)12-28-20-22-19(27)17(23-24-20)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZYCGXVOPCDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached via an acylation reaction using acetyl chloride or acetic anhydride.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the triazine derivative with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary based on the specific application and biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 6-benzyl and 4-acetylphenyl groups. Key comparisons include:

VUAA-1 and OLC-12 (Orco Agonists)
  • VUAA-1 : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide.
  • OLC-12: 2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide. Key Differences: Both feature triazolyl sulfanyl acetamide backbones but lack the triazinone ring. The substitution at the triazole (pyridinyl vs. benzyl) and acetamide (ethyl/isopropyl vs. acetylphenyl) groups likely influence their biological targets (Orco channel agonism vs. unconfirmed activity for the target compound) .
CID 135419165
  • Structure: 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide. Key Differences: Replaces the benzyl group with a methyl at the triazinone 6-position and uses a 4-methylphenyl acetamide. This reduces molecular weight (C₁₃H₁₄N₄O₂S vs.
Compound 8t (LOX Inhibitor)
  • Structure: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. Key Differences: Replaces triazinone with an oxadiazole ring and incorporates an indolylmethyl group. Demonstrated anti-exudative and LOX inhibitory activity, suggesting that heterocycle choice (triazinone vs. oxadiazole) significantly impacts biological targets .

Physicochemical and Structural Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₂₀N₄O₃S* ~408.5 6-benzyl, 4-acetylphenyl
VUAA-1 C₁₉H₂₂N₆OS 390.5 4-ethylphenyl, pyridinyl-triazole
CID 135419165 C₁₃H₁₄N₄O₂S 306.3 6-methyl, 4-methylphenyl
N-(4-acetamidophenyl) analog C₁₉H₂₀N₆O₃S 412.5 4-acetamidophenyl, 2-methoxyphenyl

*Estimated based on structural similarity.

Key Observations:
  • Benzyl vs.
  • Acetylphenyl vs. Nitrophenyl/Chlorophenyl : The 4-acetylphenyl group may offer moderate electron-withdrawing effects compared to stronger electron-withdrawing groups (e.g., nitro in ), influencing tautomerism or hydrogen-bonding capacity .

Crystallographic and Conformational Insights

  • Hydrogen Bonding : Analogous compounds (e.g., ’s N-(4-bromophenyl) derivative) form N–H⋯S and C–H⋯N hydrogen bonds, stabilizing dimeric structures. The target’s acetyl group may participate in similar interactions, though crystallographic data is lacking .

Biological Activity

N-(4-acetylphenyl)-2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide, a compound with a complex structure featuring both acetyl and triazine moieties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and overall pharmacological significance.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 366.42 g/mol
CAS Number 898612-05-0

The structure consists of an acetylphenyl group linked to a triazine derivative through a sulfanyl connection, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of triazole compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis .

In a comparative study, the minimum inhibitory concentration (MIC) values of several synthesized compounds were evaluated against these bacteria. The results indicated that compounds with structural similarities to the target compound had MIC values comparable to standard antibiotics like penicillin.

Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been investigated. A study involving various derivatives revealed that modifications in the phenyl ring significantly impacted AChE inhibitory activity. For example, a derivative with a 2,5-dimethoxyphenyl moiety exhibited an IC50 value of 0.55 μM, indicating potent AChE inhibition . This suggests that this compound may possess similar inhibitory capabilities.

Study 1: Antibacterial Efficacy

In a laboratory setting, this compound was tested against clinical isolates of resistant bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 0.75 µg/mL against B. subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics.

Study 2: AChE Inhibition

In another investigation focusing on neuroprotective effects, the compound was assessed for its ability to inhibit AChE in vitro. The results showed that it could effectively reduce AChE activity at concentrations as low as 1 µM. This finding positions the compound as a candidate for further research in neurodegenerative disease treatment.

Discussion

The biological activities of this compound suggest that it could serve as a lead compound for developing new antibacterial and neuroprotective drugs. Its structural features contribute to its efficacy against bacterial strains and its potential role in inhibiting key enzymes involved in neurodegenerative processes.

Future Directions

Further studies are warranted to explore:

  • Mechanistic Studies : Understanding how structural modifications influence biological activity.
  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how different substituents affect the compound's potency and selectivity.

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